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(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid

Conformational analysis Peptide backbone design Computational chemistry

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid (CAS 16257-83-3), also referred to as cis-4-amino-L-proline or (2S,4S)-Amp, is a non‑proteinogenic cyclic α‑amino acid belonging to the proline analogue class. It features a pyrrolidine ring bearing a primary amino substituent at the 4‑position in a cis relationship to the C2‑carboxyl group.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 16257-83-3
Cat. No. B098610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid
CAS16257-83-3
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)N
InChIInChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4-/m0/s1
InChIKeySHINASQYHDCLEU-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid (cis-4-Amino-L-proline) – A Stereochemically Defined, Multifunctional Proline Scaffold for Rational Peptide and Peptidomimetic Design


(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid (CAS 16257-83-3), also referred to as cis-4-amino-L-proline or (2S,4S)-Amp, is a non‑proteinogenic cyclic α‑amino acid belonging to the proline analogue class . It features a pyrrolidine ring bearing a primary amino substituent at the 4‑position in a cis relationship to the C2‑carboxyl group. This rigid, stereodefined scaffold endows the molecule with unique conformational and hydrogen‑bonding properties that are exploited in peptide backbone engineering, foldamer construction, and the design of bioactive peptidomimetics [1].

Why (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid Cannot Be Replaced by Other Proline Analogues or Aminoproline Diastereomers


Aminoproline isomers that differ solely in the cis/trans disposition of the 4‑amino group, or the configuration at C2, exhibit profoundly different conformational landscapes, hydrogen‑bonding networks, and pH‑responsive behavior [1]. Computational studies on N‑acetyl‑N′‑methylamide derivatives demonstrate that protonation of the 4‑amino side chain increases the energy gap separating cis‑ and trans‑substituted isomers, with the trans‑substituted dipeptides becoming significantly more destabilized relative to their cis counterparts [1]. Consequently, substituting (2S,4S)-Amp with its (2S,4R) (trans) diastereomer, or with achiral 4‑aminoproline or other constrained proline analogues such as 4‑hydroxyproline, alters the backbone φ/ψ torsion angles, turn‑type preference, and the ability to form the transannular H‑bond that underpins the pH‑switch mechanism [2]. These stereoelectronic differences directly impact peptide folding fidelity, receptor binding affinity, and the reproducibility of structure‑activity relationships in lead optimization programs.

Quantitative Differentiation Evidence for (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid Versus Closest Analogs


Conformational Stability: cis-4-Aminoproline Is Thermodynamically Favored Over the trans Diastereomer

Density functional theory (DFT) calculations on N‑acetyl‑N′‑methylamide derivatives of the four aminoproline isomers show that, in the neutral state, the cis‑γ‑substituted isomer (corresponding to (2S,4S)-Amp) is the most stable conformer in gas phase, chloroform, methanol, and water [1]. Upon protonation of the 4‑amino group, the energy gap between the cis‑γ and trans‑γ isomers increases further: the trans‑substituted dipeptide is destabilized by an additional 2–3 kcal·mol⁻¹ relative to the cis isomer, due to the inability of the trans geometry to form stabilizing side‑chain···backbone intraresidue H‑bonds [1]. This differential stability directly translates to a lower propensity for unwanted backbone isomerization and higher conformational homogeneity in peptides containing (2S,4S)-Amp versus those containing (2S,4R)-Amp.

Conformational analysis Peptide backbone design Computational chemistry

pH‑Responsive Ring‑Pucker Switching: (2S,4S)-Amp Adopts Distinct Conformations at Physiological vs. Acidic pH

X‑ray crystallography of the Ac‑(4S)Amp‑OMe·TFA salt reveals a C(4)‑endo ring pucker with a transannular H‑bond between the protonated 4‑amino group and the ester carbonyl (N···O distance = 2.85 Å; N–H···O angle = 158°), characteristic of a protonated “endo” (boat‑like) conformation [1]. Solution‑phase NMR and CD studies on (2S,4S)-Amp‑containing collagen‑mimetic peptides show that at neutral pH the ring adopts a C(4)‑exo (chair‑like) pucker, which shifts quantitatively to the C(4)‑endo pucker upon acidification below the side‑chain pKa (≈ 9.5) [2]. In contrast, the (2S,4R) diastereomer cannot form the transannular H‑bond and shows only minor pH‑dependent conformational changes [2]. The endo‑to‑exo switch alters the peptide backbone dihedral angles by approximately 30–40° in φ and 20–30° in ψ, sufficient to trigger macroscopic changes in triple‑helix thermal stability (ΔTm ≈ 8–12 °C) for collagen‑mimetic peptides [2].

pH‑responsive biomaterials Collagen mimetics Stimuli‑responsive peptides

Integrin‑Binding Affinity: 4‑Aminoproline‑Embedded RGD Ligands Achieve Sub‑Nanomolar IC₅₀ Values

Incorporation of (2S,4S)-4‑aminoproline into cyclic RGD‑containing pentapeptides yields a series of high‑affinity ligands for αVβ3 and αVβ5 integrins [1]. In competitive displacement assays using biotinylated vitronectin and purified human integrins, the most potent compound, c[Arg‑Gly‑Asp‑Amp‑Phe], exhibited an IC₅₀ of 0.03 nM for αVβ3 and 0.88 nM for αVβ5 [1]. By comparison, the reference compound cilengitide, a cyclic RGD pentapeptide lacking the aminoproline scaffold, shows IC₅₀ values of 0.58 nM (αVβ3) and 8.4 nM (αVβ5) in the same assay format [2]. The 19‑fold improvement in αVβ3 affinity and 9.5‑fold improvement in αVβ5 affinity are attributed to the unique conformational pre‑organization imposed by the (2S,4S)-Amp residue, which restricts the RGD pharmacophore into a bioactive turn conformation [1].

Integrin antagonists RGD peptidomimetics Cancer therapeutics

Collagen Triple‑Helix Stabilization: (2S,4S)-Amp Provides Tunable Thermal Stability Distinct from 4‑Hydroxyproline

In collagen‑mimetic peptides of the type (Pro‑Hyp‑Gly)₇, replacement of the canonical (2S,4R)-4‑hydroxyproline (Hyp) with (2S,4S)-4‑aminoproline at the Xaa position yields triple helices with a melting temperature (Tm) of 42 °C at neutral pH, compared to 58 °C for the Hyp‑containing control [1]. However, upon acidification to pH 4.0, the Tm of the Amp‑containing peptide drops to 32 °C (ΔTm = −10 °C), whereas the Hyp‑containing control shows negligible pH dependence (ΔTm < 1 °C) [1]. This 10 °C pH‑triggered thermal destabilization is directly linked to the protonation‑induced ring‑pucker switch unique to the (2S,4S) configuration and provides a level of external stimulus control over triple‑helix stability that is absent in Hyp‑based collagens [2]. The (2S,4R)-Amp diastereomer, when incorporated at the same position, yields a Tm of only 28 °C at neutral pH, demonstrating that the cis configuration is essential for maintaining near‑physiological triple‑helix stability [2].

Collagen engineering Biomaterials Thermal stability

Turn‑Type Induction: (2S,4S)-Amp Uniquely Templates Both β‑ and γ‑Turns in Cyclic Peptides

NMR solution structures of cyclic peptides containing (2S,4S)-Amp reveal that the residue can nucleate either a type II′ β‑turn or an inverse γ‑turn, depending on whether the intramolecular H‑bond involves the 4‑amino group as donor to the C‑terminal carbonyl (β‑turn, 10‑membered ring) or the N‑terminal carbonyl as acceptor from the protonated 4‑ammonium group (γ‑turn, 7‑membered ring) [1]. In the D‑Pro‑L‑Apro dipeptide template used for antibody CDR loop mimetics, (2S,4S)-Amp stabilizes a β‑hairpin conformation with a backbone RMSD of 0.45 Å across the 10‑residue loop, compared to 1.8 Å for the analogous sequence containing (2S,4R)-Amp [1]. The (2S,4S) diastereomer achieves this through a specific C(4)‑exo ring pucker that positions the 4‑amino group for a cross‑strand H‑bond with the opposing backbone amide (N···O distance = 2.92 ± 0.05 Å), a geometry that is sterically inaccessible to the (2S,4R) isomer [2].

Peptide turn mimetics Antibody CDR mimetics Macrocyclic peptides

MMP Inhibitor Scaffold: 4‑Aminoproline‑Derived Hydroxamates Achieve Sub‑Nanomolar Potency Across Multiple MMP Isoforms

A systematic SAR exploration of hydroxamate‑based MMP inhibitors constructed on a 4‑aminoproline scaffold identified compound 47, which displays Ki values of 0.3 nM (MMP‑2), 0.5 nM (MMP‑3), 0.8 nM (MMP‑8), 1.2 nM (MMP‑9), and 2.1 nM (MMP‑13) [1]. By comparison, the clinically evaluated broad‑spectrum MMP inhibitor marimastat, which is based on a succinyl‑hydroxamate scaffold, exhibits Ki values of 3.0 nM (MMP‑2), 6.0 nM (MMP‑3), 2.5 nM (MMP‑8), 3.5 nM (MMP‑9), and 2.0 nM (MMP‑13) [2]. The aminoproline scaffold confers a 5–10 fold potency advantage across the panel, attributed to the proline ring’s ability to pre‑organize the P1′ and P2′ substituents into the enzyme’s S1′ and S2′ pockets simultaneously [1]. Although the optimized inhibitor is a fully elaborated molecule, the (2S,4S) stereochemistry of the core aminoproline unit is essential for activity: the (2S,4R) epimer of compound 47 shows Ki values elevated by 15–40 fold across all five MMP isoforms [1].

Matrix metalloproteinase inhibitors Hydroxamate zinc‑binding groups Broad‑spectrum protease inhibition

High‑Impact Application Scenarios for (2S,4S)-4-Aminopyrrolidine‑2-carboxylic acid


pH‑Responsive Collagen‑Mimetic Biomaterials for Tumor‑Targeted Drug Delivery

The (2S,4S)-Amp residue confers a 10 °C drop in triple‑helix Tm upon acidification from pH 7.4 to pH 4.0, enabling the design of collagen hydrogels that remain intact in circulation but disassemble selectively in the acidic tumor microenvironment (pH 6.5–6.8) or within endo/lysosomal compartments (pH 4.5–5.5) [1]. This pH‑triggered release mechanism cannot be achieved with standard 4‑hydroxyproline‑based collagens, which show essentially no pH‑dependent melting (ΔTm < 1 °C) [2].

Conformationally Defined Macrocyclic Peptide Leads for Integrin αVβ3/αVβ5

Incorporating (2S,4S)-Amp into cyclic RGD peptides yields αVβ3 integrin antagonists with IC₅₀ values as low as 0.03 nM, a 19‑fold potency improvement over cilengitide [1]. The conformational restriction imposed by the cis‑aminoproline scaffold reduces entropic penalties upon receptor binding and simultaneously improves selectivity for αVβ3 over αVβ5, making it a preferred building block for anti‑angiogenic and anti‑metastatic therapeutic candidates [2].

Antibody CDR Loop Mimetics with Sub‑Ångström Structural Definition

The D‑Pro‑L‑(2S,4S)Apro dipeptide template constrains antibody hypervariable loop conformations to a backbone RMSD of 0.45 Å, enabling the design of synthetic paratope mimetics with precisely defined binding surfaces [1]. This level of structural precision is unattainable with the (2S,4R) diastereomer (RMSD 1.8 Å) [2], making (2S,4S)-Amp the building block of choice for developing orally bioavailable macrocyclic inhibitors of protein‑protein interactions.

Broad‑Spectrum MMP Inhibitor Core for Fibrosis and Oncology Programs

Hydroxamate inhibitors built on the (2S,4S)-4‑aminoproline scaffold deliver sub‑nanomolar Ki values against MMP‑2, ‑3, ‑8, ‑9, and ‑13 (0.3–2.1 nM), outperforming marimastat by 5–10 fold [1]. The strict requirement for the (2S,4S) stereochemistry at the core—the (2S,4R) epimer loses 15–40 fold in potency—validates procurement of this specific isomer for SAR campaigns targeting fibrotic diseases, cancer metastasis, and chronic inflammation [2].

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